molecular formula C14H8Br2N2O3 B14450580 Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)- CAS No. 73728-57-1

Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)-

Cat. No.: B14450580
CAS No.: 73728-57-1
M. Wt: 412.03 g/mol
InChI Key: NENSBIQXKBXLLS-UHFFFAOYSA-N
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Description

Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- is a chemical compound with a molecular weight of 412.0325 daltons . It is a derivative of formamide, which is an amide derived from formic acid. This compound is characterized by the presence of bromine and nitro groups attached to a fluorenyl moiety, making it a unique and potentially useful compound in various scientific fields.

Preparation Methods

The synthesis of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves several steps. One common method includes the reaction of 1,3-dibromo-7-nitrofluorene with formamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, including inhibition of certain enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- can be compared with other similar compounds such as:

The presence of bromine and nitro groups in Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- makes it unique and potentially more reactive compared to its simpler counterparts.

Properties

CAS No.

73728-57-1

Molecular Formula

C14H8Br2N2O3

Molecular Weight

412.03 g/mol

IUPAC Name

N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)formamide

InChI

InChI=1S/C14H8Br2N2O3/c15-12-5-10-9-2-1-8(18(20)21)3-7(9)4-11(10)13(16)14(12)17-6-19/h1-3,5-6H,4H2,(H,17,19)

InChI Key

NENSBIQXKBXLLS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)NC=O)Br

Origin of Product

United States

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